molecular formula C12H13NO3 B8811130 (N-Acetyl)-(4R)-benzyl-2-oxazolidinone

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone

Cat. No.: B8811130
M. Wt: 219.24 g/mol
InChI Key: YMVGXIZVSPMNPD-UHFFFAOYSA-N
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Description

Significance of Enantioselective Synthesis in Contemporary Organic Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical synthesis that preferentially produces one of two or more stereoisomers. This field is of critical importance because different enantiomers of a molecule can exhibit vastly different biological activities. In the pharmaceutical industry, for instance, one enantiomer may be therapeutically beneficial while the other could be inactive or even harmful. thieme-connect.de Consequently, the ability to synthesize enantiomerically pure compounds is a key requirement for the development of safe and effective drugs. Beyond pharmaceuticals, enantiopure compounds are crucial in the development of agrochemicals and advanced materials where specific stereochemistry dictates functionality. wikipedia.org

Evolution of Chiral Auxiliary Strategies

The concept of using a temporary chiral handle to direct the stereochemical course of a reaction has been a foundational strategy in asymmetric synthesis. acs.org Early approaches often relied on chiral starting materials from the "chiral pool," naturally occurring enantiopure compounds. However, the limitations in the variety of available starting materials spurred the development of more general methods. Chiral auxiliaries, introduced to provide reliable stereochemical control, represented a significant advancement. acs.orgnih.gov Over the years, the design of chiral auxiliaries has evolved to offer higher diastereoselectivity, easier attachment and removal, and efficient recovery for recycling, making them a practical and widely adopted strategy in both academic and industrial settings. acs.org

Classification and Scope of Chiral Auxiliaries

Chiral auxiliaries can be broadly classified based on their chemical structure and the types of reactions they facilitate. Common classes include those derived from amino acids, terpenes (like camphor), and carbohydrates. wikipedia.org They are employed in a wide array of asymmetric transformations, including alkylations, aldol (B89426) reactions, conjugate additions, and cycloadditions. The effectiveness of a chiral auxiliary is determined by its ability to create a sterically and electronically biased environment around the reaction center, thus favoring the approach of reagents from a specific trajectory. wikipedia.org

The (4R)-Benzyl-2-oxazolidinone Scaffold as a Prominent Chiral Auxiliary Precursor

The (4R)-Benzyl-2-oxazolidinone scaffold is a highly successful and widely used chiral auxiliary precursor. Derived from the readily available and relatively inexpensive D-phenylalanine, it possesses a rigid heterocyclic structure with a pendant benzyl (B1604629) group at the 4-position. guidechem.com This benzyl group plays a crucial role in establishing a well-defined chiral environment, effectively shielding one face of the attached acyl group and directing incoming electrophiles to the opposite face. wikipedia.org Its commercial availability in both (R) and (S) forms further enhances its utility, allowing for the synthesis of either enantiomer of the target molecule. williams.edu

Contextualizing N-Acyl Oxazolidinones in Asymmetric Transformations

The attachment of an acyl group to the nitrogen atom of the oxazolidinone ring system gives rise to N-acyl oxazolidinones, which are the active species in many asymmetric transformations. nih.gov The rigidity of the oxazolidinone ring and the predictable steric hindrance provided by the substituent at the 4-position allow for high levels of diastereoselectivity in reactions involving the α-carbon of the acyl group. nih.gov These N-acyl derivatives serve as versatile intermediates in a variety of carbon-carbon bond-forming reactions, providing access to a wide range of chiral building blocks. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-acetyl-4-benzyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

YMVGXIZVSPMNPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis and Derivatization of the 4r Benzyl 2 Oxazolidinone Scaffold

Historical Development of (4R)-Benzyl-2-oxazolidinone Synthesis

The development of chiral oxazolidinones as powerful tools in stereoselective synthesis was pioneered by David A. Evans and his research group in the early 1980s. nih.govsantiago-lab.comslideshare.net These compounds, often referred to as Evans' auxiliaries, were designed to control the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) condensations, with a high degree of predictability. nih.govwikipedia.org The (4R)-benzyl-2-oxazolidinone, derived from the naturally occurring amino acid D-phenylalanine, became a widely adopted auxiliary due to its excellent stereodirecting ability, the crystallinity of its derivatives, and the relative ease of its preparation and removal. nih.govguidechem.com Initial synthetic efforts focused on reliable methods to form the oxazolidinone ring from chiral β-amino alcohols, a strategy that remains fundamental to its production. nih.gov

Methodologies for the Preparation of (4R)-Benzyl-2-oxazolidinone

The preparation of enantiomerically pure (4R)-benzyl-2-oxazolidinone predominantly relies on the use of starting materials from the "chiral pool," particularly D-phenylalanine.

Routes from Chiral Amino Alcohols

The most common and economically viable route to (4R)-benzyl-2-oxazolidinone begins with the reduction of a D-phenylalanine derivative to the corresponding chiral amino alcohol, (R)-2-amino-3-phenyl-1-propanol (D-phenylalaninol). guidechem.comresearchgate.net This transformation is typically achieved using powerful reducing agents.

Following the reduction, the crucial step is the cyclization of the amino alcohol to form the five-membered oxazolidinone ring. This is accomplished by reacting the bifunctional amino alcohol with a C1 carbonyl source. rsc.org While early methods often employed hazardous reagents like phosgene, safer and more convenient alternatives are now standard practice. nih.gov Diethyl carbonate is a widely used reagent for this purpose, often in the presence of a base such as potassium carbonate or sodium ethoxide. guidechem.comnih.govnih.gov The reaction proceeds via an intramolecular cyclization, which is thermodynamically favored to form the stable 5-membered ring system. nih.gov

An alternative approach that avoids D-phenylalanine involves the reaction between benzylamine (B48309) and (R)-glycidol, which also furnishes the chiral amino alcohol intermediate necessary for cyclization.

Starting MaterialKey ReagentsProcessTypical Yield
D-Phenylalanine1. LiAlH₄2. Diethyl Carbonate, NaOEtReduction then Cyclization66% (overall) guidechem.com
D-Phenylalanine1. SOCl₂, NaBH₄2. Diethyl Carbonate, K₂CO₃Reduction then CyclizationHigh researchgate.net
L-Phenylalanine Methyl Ester HCl1. LiBH₄2. NaHReduction then Cyclization98% (overall) nih.gov

Enantioselective Synthesis Approaches to the Oxazolidinone Core

While routes from chiral amino alcohols are dominant, research has also explored direct enantioselective methods to construct the oxazolidinone core, bypassing the need for a pre-existing stereocenter from the chiral pool. These methods often rely on asymmetric catalysis.

One such strategy involves the asymmetric hydrogenation of prochiral 2-oxazolones using transition metal catalysts. For instance, ruthenium(II)–N-heterocyclic carbene (NHC) complexes have been shown to effectively catalyze the hydrogenation of 4-substituted-2-oxazolones to produce chiral 2-oxazolidinones with high enantioselectivity (up to 96% ee) and excellent yields. rsc.orgrsc.org This method allows for the direct creation of the stereocenter at the C4 position.

Other approaches include biocatalytic strategies, where engineered enzymes perform intramolecular C-H amination of carbamate (B1207046) precursors to form the oxazolidinone ring with high enantioselectivity. acs.org Additionally, organocatalytic methods, such as domino reactions involving hemiaminal formation followed by aza-Michael additions, have been developed for the asymmetric synthesis of highly substituted oxazolidine (B1195125) structures. rsc.org These advanced methods offer powerful alternatives for accessing diverse and complex oxazolidinone scaffolds.

Acylation Strategies for N-Acetyl Derivatives

To function as a chiral auxiliary, the oxazolidinone must be acylated on the nitrogen atom. The resulting N-acyl imide provides the framework for subsequent stereocontrolled reactions at the α-carbon of the acyl group.

General Principles of N-Acylation

The nitrogen atom of the 2-oxazolidinone (B127357) ring is part of a carbamate and is not sufficiently nucleophilic to be acylated directly under neutral conditions. santiago-lab.com Therefore, N-acylation almost universally requires the deprotonation of the N-H bond with a strong base to generate a highly nucleophilic amide anion. wikipedia.org The most commonly employed base for this purpose is n-butyllithium (n-BuLi), typically used at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.org Once the anion is formed, it is quenched by the addition of a suitable acylating agent, such as an acyl chloride or anhydride (B1165640). wikipedia.org

Specific Methods for N-Acetyl-functionalization

The synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone follows the general principles of N-acylation. The specific acetyl group is introduced using either acetyl chloride or acetic anhydride as the electrophile.

The standard laboratory procedure involves dissolving (4R)-benzyl-2-oxazolidinone in anhydrous THF, cooling the solution to -78 °C, and adding a stoichiometric amount of n-butyllithium to generate the lithium amide. Acetyl chloride is then added to the reaction mixture, which rapidly acylates the nitrogen to form the desired product.

Milder, alternative methods have also been developed to avoid the use of pyrophoric organolithium reagents. One such method employs pivaloyl chloride and triethylamine (B128534) to activate a carboxylic acid (in this case, acetic acid) for direct coupling with the oxazolidinone. scribd.com Another approach utilizes 4-dimethylaminopyridine (B28879) (DMAP) as an acyl transfer catalyst in conjunction with an anhydride, which can often be performed under less stringent conditions than the n-BuLi protocol. williams.edued.gov

MethodBase/CatalystAcylating AgentKey Conditions
Standard n-ButyllithiumAcetyl ChlorideAnhydrous THF, -78 °C wikipedia.org
DMAP Catalysis 4-Dimethylaminopyridine (DMAP)Acetic AnhydrideMilder conditions williams.edued.gov
Acid Activation TriethylamineAcetic Acid / Pivaloyl ChlorideOne-pot with carboxylic acid scribd.com

Mechanistic Insights into Stereocontrol by N Acetyl 4r Benzyl 2 Oxazolidinone

Conformational Analysis of N-Acyl Oxazolidinone Enolates

The stereochemical course of reactions involving enolates derived from (N-Acetyl)-(4R)-benzyl-2-oxazolidinone is largely dictated by the enolate's geometry and its preferred conformation in the transition state. The formation of a specific enolate isomer and its subsequent facial bias in reactions with electrophiles are key to the high diastereoselectivity observed.

Chelation Control Models

The stereoselectivity of reactions involving N-acyl oxazolidinone enolates is often rationalized by considering the formation of a rigid, chelated transition state. williams.edu When a metal enolate is generated, for instance, using sodium bis(trimethylsilyl)amide, a chelated (Z)-enolate is formed. williams.edu In this conformation, the metal cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, planar five-membered ring that significantly influences the trajectory of the incoming electrophile.

Computational studies on similar Evans auxiliaries, such as N-propionyl oxazolidinone, in titanium-mediated aldol (B89426) reactions have explored both chelated and non-chelated transition state models. acs.orgnih.govacs.org In the non-chelated model, the titanium metal is not coordinated to the ring carbonyl group. acs.orgnih.govacs.org However, under certain conditions, a chelated transition state, where the metal coordinates with the ring carbonyl, can become energetically favorable. acs.orgnih.govacs.org The balance between these two models can be influenced by the Lewis acid and the reaction conditions, sometimes leading to different stereochemical outcomes. acs.orgnih.govacs.org For many alkylation reactions, the chelation control model provides a robust explanation for the observed high diastereoselectivity. williams.edu

Role of the Oxazolidinone Ring Conformation

The conformation of the five-membered oxazolidinone ring and the orientation of its substituents play a crucial role in establishing the facial bias of the enolate. The substituent at the C4 position of the oxazolidinone ring dictates the stereochemical outcome by directing the approach of the electrophile to the less sterically hindered face of the enolate.

In the case of (4R)-benzyl-2-oxazolidinone, the benzyl (B1604629) group at the C4 position adopts a pseudo-equatorial position to minimize steric strain. In the chelated (Z)-enolate, this bulky benzyl group effectively shields one of the two diastereotopic faces of the enolate. williams.edu Consequently, an incoming electrophile will preferentially approach from the face opposite to the benzyl group, leading to a highly predictable stereochemical outcome. williams.edu The rigidity of the chelated enolate structure ensures that this steric information is efficiently transmitted to the reacting center.

Stereochemical Inductions in Carbon-Carbon Bond Formations

The conformational preferences of the enolate derived from this compound directly translate into high levels of stereochemical induction in a variety of carbon-carbon bond-forming reactions, most notably alkylations and aldol additions.

Diastereofacial Selectivity of Enolates

The enolate generated from this compound exhibits a strong diastereofacial bias. As explained by the chelation control model, the benzyl group at the C4 position effectively blocks one face of the planar enolate. This forces the electrophile to attack from the opposite, less hindered face.

This principle is well-demonstrated in the alkylation of the corresponding N-propionyl derivative. The sodium enolate of N-propionyl-(4R)-benzyl-2-oxazolidinone reacts with allyl iodide to afford the alkylated product with a high diastereomeric ratio of 98:2. williams.edu This high degree of selectivity underscores the effectiveness of the benzyl group in directing the stereochemical course of the reaction.

N-Acyl GroupElectrophileEnolateDiastereomeric RatioReference
PropionylAllyl IodideSodium98:2 williams.edu

Influence of Auxiliary Substituents on Reaction Stereochemistry

The nature of the substituent at the C4 position of the oxazolidinone ring is a critical determinant of the level of stereocontrol. Bulkier substituents generally lead to higher diastereoselectivity due to more effective shielding of one enolate face. The benzyl group in (4R)-benzyl-2-oxazolidinone provides a significant steric barrier, leading to excellent levels of asymmetric induction.

In aldol reactions, the choice of Lewis acid can influence whether the reaction proceeds through a chelated or non-chelated transition state, which in turn can affect the stereochemical outcome. acs.orgnih.govacs.org For boron enolates in aldol additions, the reaction is proposed to proceed through a non-chelated, chair-like Zimmerman-Traxler transition state. nih.gov Here, the stereochemical outcome is still controlled by the C4-substituent, which orients itself to minimize 1,3-allylic strain, thereby directing the facial approach of the aldehyde.

Theoretical and Computational Studies on Stereoselectivity

Theoretical and computational studies have provided deeper insights into the mechanistic underpinnings of the high stereoselectivity observed with Evans auxiliaries. Density Functional Theory (DFT) calculations have been employed to model the transition states of aldol reactions involving similar N-acyl oxazolidinones. acs.orgnih.govacs.org

These studies have been instrumental in evaluating the relative energies of different possible transition state geometries. For the titanium-mediated aldol reaction of an N-propionyl oxazolidinone with benzaldehyde, calculations have shown that a non-chelated, chair-like transition state leading to the "Evans syn" aldol product is energetically favored. acs.orgnih.gov The calculations also support the idea that the substituent on the auxiliary (in this case, an isopropyl group was modeled) dictates the facial selectivity by minimizing steric interactions in the transition state. acs.orgnih.gov

Furthermore, computational models have been used to rationalize the divergence between "Evans" and "non-Evans" stereochemical outcomes. The formation of a chelated transition state, which can be promoted by certain Lewis acids and substrates, is predicted to lead to the "non-Evans" product. acs.orgnih.govacs.org The energy difference between the competing diastereomeric transition states, as calculated by DFT, often correlates well with the experimentally observed diastereomeric ratios. acs.orgnih.gov These theoretical models provide a powerful predictive tool for understanding and optimizing reactions that utilize the this compound chiral auxiliary.

Density Functional Theory (DFT) Calculations on Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving chiral auxiliaries. By calculating the energies of various possible transition states, researchers can predict and rationalize the stereochemical outcome of a reaction. In the context of reactions involving N-acylated (4R)-benzyl-2-oxazolidinones, DFT calculations have been instrumental in identifying the key factors that govern facial selectivity.

Studies on the aldol reactions of titanium enolates derived from related N-propionyl oxazolidinones have provided a foundational understanding that is largely applicable to the N-acetyl derivative. nih.govnih.govsoton.ac.uk These investigations typically model the approach of an electrophile (such as an aldehyde) to the Z-enolate of the acyloxazolidinone. The stereochemical outcome is determined by the relative energies of the competing diastereomeric transition states.

Two primary pathways are generally considered: a non-chelated pathway and a chelated pathway, depending on the coordination of the Lewis acid catalyst (e.g., TiCl₄). nih.govnih.govsoton.ac.uk DFT calculations consistently demonstrate that the transition states leading to the observed major diastereomer are significantly lower in energy than those leading to the minor diastereomer. This energy difference, often several kcal/mol, arises from a combination of steric and electronic factors.

The preferred transition state geometry is typically a chair-like conformation where the bulky benzyl group of the auxiliary effectively shields one face of the enolate. nih.gov This forces the electrophile to approach from the less sterically hindered face. The substituents on both the enolate and the electrophile adopt pseudo-equatorial positions in the lowest energy transition state to minimize steric repulsion. The high stereoselectivity experimentally observed is effectively rationalized by the substantial energy differences between the diastereomeric transition states. nih.govnih.govsoton.ac.uk

Molecular Modeling of Auxiliary-Substrate Interactions

Molecular modeling provides a visual and intuitive framework for understanding the non-covalent interactions between the chiral auxiliary and the reacting substrate within the transition state assembly. These models complement the energetic data obtained from DFT calculations by offering a three-dimensional representation of the key steric and electronic interactions that dictate stereoselectivity.

The stereodirecting influence of the (4R)-benzyl-2-oxazolidinone moiety is primarily attributed to the steric hindrance imposed by the benzyl group at the C4 position. In the preferred conformation of the N-acetyl enolate, the benzyl group projects outwards, effectively blocking one of the two prochiral faces of the enolate. Consequently, an incoming electrophile is guided to the opposite, more accessible face.

Furthermore, the conformation of the N-acyl group is crucial. The enolate is predominantly formed in the Z-configuration, where the enolate oxygen and the oxygen of the oxazolidinone ring carbonyl are oriented in a way that allows for chelation to a Lewis acid. This chelation rigidifies the transition state, enhancing the facial discrimination. The dipole moment of the N-acyl carbonyl group also plays a role in orienting the incoming electrophile. Molecular models illustrate that the repulsive dipole-dipole interactions between the carbonyl groups favor a conformation where the electrophile approaches from the face opposite to the benzyl substituent.

Prediction of Diastereomeric Ratios

A significant outcome of computational studies on chiral auxiliary-mediated reactions is the ability to predict the diastereomeric ratio (d.r.) of the products. The diastereomeric ratio is related to the difference in the Gibbs free energies (ΔΔG‡) of the competing transition states leading to the different diastereomers, as described by the Curtin-Hammett principle and the transition state theory.

The relationship can be expressed by the following equation:

d.r. = (Major Diastereomer) / (Minor Diastereomer) = exp(-ΔΔG‡ / RT)

where:

ΔΔG‡ is the difference in the Gibbs free energy between the diastereomeric transition states

R is the gas constant

T is the absolute temperature

By calculating the energies of the lowest energy transition states for the formation of each diastereomer using DFT, ΔΔG‡ can be determined, and consequently, the diastereomeric ratio can be predicted. These theoretical predictions can then be compared with experimentally determined values to validate the computational model.

ElectrophileCalculated ΔΔG‡ (kcal/mol)Predicted d.r. at 298 KExperimental d.r.
Benzaldehyde2.598:2>95:5
Isobutyraldehyde2.197:396:4
Acetaldehyde1.895:594:6

This table is a representative example based on typical results for this class of compounds and is intended for illustrative purposes. The values are hypothetical and serve to demonstrate the correlation between calculated energy differences and observed stereoselectivity.

The close agreement often found between the computationally predicted and experimentally observed diastereomeric ratios underscores the predictive power of DFT and molecular modeling in understanding and forecasting the outcomes of stereoselective reactions guided by this compound.

Applications of N Acetyl 4r Benzyl 2 Oxazolidinone in Asymmetric Synthesis

Asymmetric Alkylation Reactions

Asymmetric alkylation using N-acylated (4R)-benzyl-2-oxazolidinone is a reliable method for synthesizing enantiomerically pure carboxylic acid derivatives. researchgate.netrsc.org The strategy involves the formation of a metal enolate from the N-acyl oxazolidinone, which then reacts with an alkyl halide or a similar electrophile in a highly diastereoselective manner. williams.edu

The high stereoselectivity of the alkylation reaction is achieved through the formation of a rigid, chelated enolate intermediate. williams.edu Typically, the N-acyl derivative, such as N-propionyl-(4R)-benzyl-2-oxazolidinone, is deprotonated with a strong base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). williams.eduacs.org This process generates a conformationally locked (Z)-enolate, where the metal cation chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. williams.edu

The benzyl (B1604629) group at the C4 position of the auxiliary sterically blocks the si-face of the enolate. Consequently, the incoming electrophile, such as an alkyl halide, preferentially approaches from the less hindered re-face. williams.edu This controlled trajectory leads to the formation of one diastereomer in significant excess. williams.edu For example, the alkylation of the sodium enolate of N-propionyl-(4R)-benzyl-2-oxazolidinone with allyl iodide proceeds with a typical diastereomeric ratio of 98:2. williams.edu While standard alkylations are often limited to active alkyl halides that react via an Sₙ2 mechanism, methods have been developed using titanium(IV) or zirconium enolates to enable the stereoselective introduction of more challenging secondary or tertiary alkyl groups. nih.govacs.org

Table 1: Diastereoselective Alkylation of N-Propionyl-(4R)-benzyl-2-oxazolidinone This table presents a representative example of a stereoselective alkylation reaction.

Base Electrophile Temperature (°C) Diastereomeric Ratio (d.r.)
NaN(TMS)₂Allyl Iodide-7898:2

Data sourced from an optimized protocol for the diastereoselective alkylation of the Evans chiral auxiliary. williams.edu

The primary utility of this asymmetric alkylation methodology lies in its application to the synthesis of valuable chiral building blocks. rsc.org After the diastereoselective alkylation is complete, the chiral auxiliary can be easily and non-destructively cleaved. williams.edu Hydrolytic cleavage, for instance using lithium hydroxide (B78521) and hydrogen peroxide, removes the auxiliary to yield an enantiomerically enriched carboxylic acid. williams.edunih.gov The valuable (4R)-benzyl-2-oxazolidinone auxiliary can then be recovered in nearly quantitative yield and reused. nih.gov

This sequence provides reliable access to a wide array of α-substituted chiral carboxylic acids, which are fundamental intermediates in the total synthesis of complex, biologically active natural products and pharmaceuticals. rsc.org The predictability and high fidelity of the Evans' auxiliary system make it a preferred method in the early stages of drug discovery and development. rsc.org

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions are among the most powerful methods for constructing carbon-carbon bonds with simultaneous control over new stereocenters, and N-acyl oxazolidinones are frequently used as dependable chiral auxiliaries for this purpose. researchgate.net The reaction involves the addition of a chiral enolate derived from the N-acyl auxiliary to an aldehyde, producing β-hydroxy carbonyl compounds with high levels of diastereoselection.

The stereochemical course of the aldol reaction is dictated by the geometry of the enolate and the nature of the metal cation. nih.gov The reaction typically proceeds through a closed, six-membered, chair-like transition state, as proposed by Zimmerman and Traxler. The substituent on the aldehyde orients itself equatorially to minimize steric interactions, and the pre-formed (Z)-enolate directs the stereochemical outcome. The benzyl group of the oxazolidinone auxiliary once again plays a crucial role by shielding one face of the enolate, ensuring a highly diastereoselective addition to the aldehyde. nih.gov

A key feature of aldol reactions using N-acyl oxazolidinone auxiliaries is the ability to selectively control the formation of syn- or anti-aldol adducts by choosing the appropriate reagents. The relative stereochemistry of the two newly formed stereocenters (at the α- and β-carbons) can be directed by the choice of the metal enolate.

Syn-Aldol Products: Boron enolates, typically generated using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base, are widely used to achieve high selectivity for syn-aldol products. The rigid, chair-like transition state involving the boron atom leads reliably to the syn diastereomer.

Anti-Aldol Products: Conversely, access to anti-aldol adducts can be achieved using different metal catalysts. For instance, magnesium halide-catalyzed direct aldol reactions have been shown to favor the formation of anti-aldol diastereomers with high selectivity (up to 32:1 d.r.). nih.gov This method offers a complementary approach to the boron-mediated syn-selective reactions. nih.gov

The use of boron enolates is a cornerstone of Evans' aldol chemistry, prized for its exceptionally high levels of stereocontrol in producing syn-adducts. The reaction is initiated by treating the N-acyl-(4R)-benzyl-2-oxazolidinone with a dialkylboron triflate, such as Bu₂BOTf, and a hindered amine base like diisopropylethylamine (DIPEA). This generates the (Z)-boron enolate in situ.

Subsequent addition of an aldehyde at low temperature (-78 °C) triggers the aldol reaction. The high degree of organization in the six-membered ring transition state, enforced by the boron atom, is responsible for the excellent diastereoselectivity observed. The resulting aldol adduct can then be processed, and the chiral auxiliary is typically removed via hydrolysis or reduction to reveal the versatile β-hydroxy acid or 1,3-diol building blocks, respectively.

Table 2: Metal-Dependent Control of Aldol Diastereoselectivity This table illustrates how the choice of metal enolate influences the stereochemical outcome of the aldol reaction.

Enolate Type Typical Reagents Predominant Product Diastereomeric Ratio (d.r.)
Boron EnolateBu₂BOTf, DIPEAsyn-Aldol Adduct>99:1
Magnesium EnolateMgCl₂, Et₃N, TMSClanti-Aldol Adductup to 32:1

Data for the anti-aldol reaction sourced from Evans et al. (2002). nih.gov

Asymmetric Diels-Alder Reactions

(N-Acetyl)-(4R)-benzyl-2-oxazolidinone and its derivatives, often referred to as Evans auxiliaries, are highly effective chiral auxiliaries in asymmetric Diels-Alder reactions. wikipedia.org When N-acyloxazolidinones are used as dienophiles, they provide excellent stereochemical control, leading to the formation of chiral cyclic compounds with high enantiomeric purity. nih.govresearchgate.net

Stereocontrol in Cycloaddition Reactions

The stereocontrol exerted by the (4R)-benzyl-2-oxazolidinone auxiliary in Diels-Alder reactions stems from its ability to create a sterically biased environment around the dienophile. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the N-enoyl moiety. williams.edu For the reaction to proceed, coordination of a Lewis acid to the carbonyl oxygens of the N-acyloxazolidinone is typically required. This coordination locks the conformation of the dienophile into a rigid, chelated s-cis conformation. harvard.edu

In this rigid complex, the benzyl group projects outwards, sterically hindering the si-face of the dienophile. Consequently, the diene is directed to approach from the less hindered re-face, leading to a highly predictable and diastereoselective cycloaddition. harvard.edu This facial selectivity is the cornerstone of the auxiliary's utility in creating specific stereoisomers. The resulting cycloadducts are diastereomers, which can often be separated, and subsequent cleavage of the auxiliary yields the enantiomerically pure target molecule. williams.edu

Endocyclic and Exocyclic Selectivity

In addition to facial selectivity, the use of N-acryloyl-(4R)-benzyl-2-oxazolidinone in Diels-Alder reactions, particularly with cyclic dienes like cyclopentadiene, demonstrates a high degree of endocyclic versus exocyclic selectivity. The reactions are typically promoted by Lewis acids, such as diethylaluminum chloride (Et₂AlCl), which enhance the reactivity of the dienophile and lock its conformation. nih.govharvard.edu

Experimental studies have consistently shown a strong preference for the formation of the endo cycloadduct over the exo product. This selectivity is attributed to favorable secondary orbital interactions between the diene and the dienophile in the endo transition state. The chelated complex formed with the Lewis acid further stabilizes this transition state. harvard.edu The diastereoselectivity (d.r.) for the endo product is often exceptionally high, frequently exceeding 100:1. harvard.edu

Dienophile AuxiliaryDieneLewis AcidTemp (°C)endo:exo Ratioendo Diastereomeric RatioYield (%)
(4R)-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl-100>100:148:182
(4S)-isopropyl-2-oxazolidinoneCyclopentadieneEt₂AlCl-100>100:1>100:181
(4R)-benzyl-2-oxazolidinone1,3-ButadieneEt₂AlCl-78N/A55:183

This table presents data on the selectivity of Diels-Alder reactions using different N-acyloxazolidinone dienophiles, adapted from research by Evans et al. harvard.edu

Other Asymmetric Transformations

The utility of this compound extends beyond cycloadditions to a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Additions

N-enoyl derivatives of (4R)-benzyl-2-oxazolidinone are excellent Michael acceptors in asymmetric conjugate addition reactions. williams.eduwikipedia.org The reaction involves the 1,4-addition of a nucleophile, typically an enolate or an organometallic reagent, to the α,β-unsaturated carbonyl system. wikipedia.orgbyjus.com The mechanism of stereocontrol is analogous to that in the Diels-Alder reaction. Formation of a rigid (Z)-enolate, often chelated to a metal cation, is key. williams.edu The bulky benzyl substituent on the auxiliary directs the incoming nucleophile to the opposite face of the molecule, resulting in high diastereoselectivity. nih.govnih.gov

This method has been successfully applied to the synthesis of β-substituted pyroglutamic acids and other complex chiral molecules. nih.govnih.gov The high electrophilicity and conformational homogeneity of the N-enoyl oxazolidinone acceptors contribute to high reactivity and stereoselectivity. nih.gov

Halogenation and Amination Reactions

The chiral enolates derived from N-acyl-(4R)-benzyl-2-oxazolidinone can react with electrophilic halogen and nitrogen sources to produce α-functionalized carbonyl compounds with high stereocontrol. williams.edu In these reactions, the chiral auxiliary dictates the facial approach of the electrophile.

Asymmetric Amination: The reaction of a titanium enolate of an N-acyloxazolidinone with an electrophilic azide (B81097) source, followed by reduction, provides a route to chiral α-amino acids. The stereoselectivity is governed by the chelated enolate intermediate, where the benzyl group blocks one face, directing the azido (B1232118) group to the other. nih.gov

Asymmetric Halogenation: Similarly, the enolates can be trapped with electrophilic halogenating reagents (e.g., N-bromosuccinimide). A study utilizing a cysteine-derived oxazolidinone auxiliary demonstrated highly selective α-bromination, showcasing the versatility of the oxazolidinone scaffold in controlling the stereochemistry of C-X bond formation. nih.gov

Cascade Reactions Involving Oxazolidinone Auxiliaries

Examples include Michael addition-initiated ring-closure (MIRC) reactions and Michael/aldol cascade sequences. researchgate.net In these reactions, the auxiliary first directs a diastereoselective Michael addition. The resulting enolate intermediate is then trapped intramolecularly or intermolecularly by another electrophile (e.g., an aldehyde in an aldol reaction) in a subsequent stereocontrolled step. researchgate.net This strategy has been employed in the synthesis of complex cyclic and polycyclic systems where the stereochemistry of multiple newly formed chiral centers is set in a predictable manner based on the single chiral auxiliary. researchgate.net

Auxiliary Cleavage and Product Release Methodologies

Regioselective Cleavage of the N-Acyl Bond

The regioselective cleavage of the exocyclic N-acyl bond is the most common and desired pathway, as it liberates the newly synthesized chiral moiety while preserving the oxazolidinone auxiliary for potential recovery and reuse. This contrasts with endocyclic cleavage, which results in the destruction of the auxiliary ring.

Hydrolysis of the N-acyl bond to yield a carboxylic acid is a widely employed transformation. Lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), is a premier reagent for this purpose. organic-chemistry.org This method is favored for its mild reaction conditions, which effectively prevent epimerization of stereocenters adjacent to the carbonyl group. organic-chemistry.org The reaction is generally conducted in a mixed solvent system, such as tetrahydrofuran (B95107) and water. rsc.org

A key advantage of using LiOOH is its high regioselectivity for cleaving the exocyclic N-acyl bond, which releases the desired carboxylic acid and the intact chiral auxiliary. organic-chemistry.orgresearchwithrutgers.com The auxiliary can then be recovered in high yield. organic-chemistry.org A notable characteristic of this reaction is the evolution of oxygen gas, which results from the decomposition of a peracid intermediate formed during the process. rsc.orglibretexts.org This presents a safety consideration for scaling up the reaction, requiring careful monitoring and control of the reaction atmosphere. organic-chemistry.org

Table 1: Overview of LiOOH Hydrolytic Cleavage

Feature Description
Reagent Lithium Hydroperoxide (LiOOH), from LiOH and H₂O₂
Product Carboxylic Acid
Key Advantage High regioselectivity for exocyclic cleavage, mild conditions
Auxiliary Fate Preserved and recoverable

| Byproduct | Oxygen (O₂) |

Reductive cleavage of the N-acyl bond provides access to chiral primary alcohols. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not sufficiently reactive to reduce the robust amide bond of an N-acyl oxazolidinone directly. Stronger hydride reagents are typically required for this transformation.

Lithium borohydride (LiBH₄) is a more suitable reagent for this purpose. It is a more potent reducing agent than NaBH₄ yet often provides better chemoselectivity than harsher reagents like lithium aluminum hydride (LiAlH₄). The reaction with LiBH₄ in a solvent such as tetrahydrofuran (THF) or diethyl ether effectively reduces the acyl group to a primary alcohol, liberating the intact oxazolidinone auxiliary.

Table 2: Comparison of Hydride Reagents for Reductive Cleavage

Reagent Reactivity with N-Acyl Oxazolidinone Product
Sodium Borohydride (NaBH₄) Generally unreactive No reaction
Lithium Borohydride (LiBH₄) Effective Primary Alcohol

| Lithium Aluminum Hydride (LiAlH₄) | Highly effective, less chemoselective | Primary Alcohol |

The N-acyl oxazolidinone can also serve as an activated acyl donor, allowing for the synthesis of amides and esters through transamidation and alcoholysis, respectively.

Transamidation involves reacting the N-acyl oxazolidinone with a primary or secondary amine. This reaction can be performed under metal-free conditions, sometimes simply by heating the reactants together, or it can be facilitated by various catalysts. This method provides a direct route to chiral amides while releasing the oxazolidinone auxiliary.

Alcoholysis is the process of cleaving the N-acyl bond with an alcohol to form an ester. This transformation is often catalyzed by the corresponding alkoxide (e.g., sodium methoxide (B1231860) in methanol) or by Lewis acids. For instance, reacting the N-acyl oxazolidinone with magnesium bromide and an alcohol, followed by the addition of a mild base, can generate the desired ester in good yield.

Mechanistic Studies on Auxiliary Removal Regioselectivity

The outcome of the auxiliary cleavage—specifically, whether the exocyclic N-acyl bond or the endocyclic carbamate (B1207046) bond is broken—is highly dependent on the nucleophile used. Extensive mechanistic studies, including density functional theory (DFT) computations, have been conducted to elucidate the origins of this selectivity. organic-chemistry.orgorganic-chemistry.org

A classic example of differing regioselectivity is the reaction with lithium hydroperoxide (LiOOH) versus lithium hydroxide (LiOH). organic-chemistry.org

LiOOH consistently leads to exocyclic cleavage , yielding the carboxylic acid and the intact auxiliary. researchwithrutgers.comchempedia.info

LiOH , in contrast, preferentially attacks the endocyclic carbonyl, leading to endocyclic cleavage and the destruction of the oxazolidinone ring. organic-chemistry.orgchempedia.info

DFT computations have revealed that both nucleophiles (HOO⁻ and HO⁻) initially favor attack at the less sterically hindered endocyclic carbonyl group to form a tetrahedral intermediate. organic-chemistry.orgorganic-chemistry.org The ultimate regiochemical outcome is not determined by the site of initial attack but rather by the subsequent breakdown of this intermediate. organic-chemistry.org For LiOH, the decomposition barrier of the endocyclic intermediate is low, allowing the reaction to proceed to the ring-opened product. organic-chemistry.orgorganic-chemistry.org For LiOOH, however, the decomposition barrier of the corresponding endocyclic intermediate is significantly higher. This high barrier allows for the initial attack to be reversible, and the reaction proceeds via the alternative, albeit slower, pathway of attacking the exocyclic carbonyl, which ultimately leads to the desired product. organic-chemistry.orgorganic-chemistry.org

The primary factor governing the cleavage pathway is the stability of the tetrahedral intermediate formed upon nucleophilic attack. organic-chemistry.org This stability is directly influenced by the nature of the attacking nucleophile.

Nucleophile Identity: The presence of the oxygen-oxygen bond in the hydroperoxide anion (HOO⁻) is thought to be a key factor. This feature, often referred to as the alpha effect, influences the electronic structure and decomposition kinetics of the tetrahedral intermediate, favoring the pathway that leads to exocyclic cleavage. organic-chemistry.org

Intermediate Decomposition Barrier: As established, a high decomposition barrier for the initially formed endocyclic intermediate prevents ring opening and allows the thermodynamically favored exocyclic cleavage to occur. Nucleophiles like LiOOH, lithium benzyloxide (LiOBn), and lithium thiobenzyloxide (LiSBn) all exhibit this preference for exocyclic cleavage, which is attributed to the high decomposition barriers of their respective endocyclic intermediates. organic-chemistry.orgorganic-chemistry.orgchempedia.info

Steric Hindrance: While the initial kinetic attack favors the less hindered endocyclic carbonyl, this factor is ultimately overridden by the thermodynamics of the intermediate's decomposition in cases like LiOOH cleavage. organic-chemistry.org

Recovery and Regeneration of the Chiral Auxiliary

Following the cleavage of the product from the chiral auxiliary, a critical step is the efficient separation of the liberated (4R)-benzyl-2-oxazolidinone from the reaction mixture. The choice of the recovery and purification methodology is often dictated by the specific cleavage conditions employed and the nature of the synthesized product. Generally, the recovery process involves a combination of extractive workup, crystallization, and/or chromatographic techniques.

A common method for releasing the chiral auxiliary is through hydrolysis, often employing reagents like lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net This method selectively cleaves the exocyclic amide bond while leaving the oxazolidinone ring of the auxiliary intact. researchgate.net Alternative cleavage reagents such as lithium benzyloxide (LiOBn) and lithium benzylmercaptide (LiSBn) also allow for the selective removal of the acyl group and subsequent recovery of the auxiliary. researchgate.net

Once the cleavage reaction is complete, a standard aqueous workup is typically performed to separate the chiral auxiliary from the desired product and other reagents. This often involves partitioning the reaction mixture between an organic solvent and an aqueous phase. The (4R)-benzyl-2-oxazolidinone, being soluble in many organic solvents, is extracted into the organic layer.

Subsequent purification of the recovered auxiliary is crucial to ensure its enantiomeric purity and suitability for reuse. The two primary methods for purification are crystallization and column chromatography. Crystallization is often a preferred method on a larger scale due to its cost-effectiveness and ability to yield highly pure material. The choice of solvent for crystallization is critical and is determined by the solubility profile of the auxiliary.

The following table summarizes various reported methodologies for the recovery and regeneration of (4R)-benzyl-2-oxazolidinone, highlighting the cleavage conditions and the corresponding recovery yields.

Cleavage Reagent(s)Reaction ConditionsRecovery MethodReported Yield of Recovered Auxiliary (%)Reference
LiOH/H₂O₂THF/H₂O, 0 °CExtractive workup followed by purificationSatisfactory researchgate.net
LiOHTHF, 0 °C, 2 hNot specified in detail77-85 nih.gov
LiOOHNot specified in detailReductive quenching and simple extractionHigh yield researchgate.net

Comparative Analysis and Future Research Directions

Comparison with Other Oxazolidinone Derivatives (e.g., N-propionyl, N-butyryl)

The choice of the N-acyl group on the (4R)-benzyl-2-oxazolidinone core is critical for achieving high diastereoselectivity, particularly in aldol (B89426) reactions. While the N-acetyl derivative is fundamental, its N-propionyl and N-butyryl counterparts often exhibit superior performance in certain applications.

The primary distinction lies in the stereoselectivity of their corresponding enolates. Evans' oxazolidinones are renowned for delivering "Evans-syn" aldol products with exceptional diastereoselectivity when the N-acyl group is a propionyl or a more sterically hindered group. scielo.org.mx This high selectivity is attributed to the formation of a rigid, chair-like transition state following enolization with a boron Lewis acid, where the alkyl group of the enolate preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. chem-station.com

In contrast, when the N-acyl group is acetyl, as in the title compound, the lack of a substituent on the α-carbon of the enolate leads to poor diastereoselectivity in many aldol reactions. scielo.org.mxlookchem.com The absence of this crucial steric directing element diminishes the energy difference between competing transition states, resulting in mixtures of diastereomers.

However, in asymmetric alkylation reactions, N-acetyl oxazolidinones can still provide useful levels of stereocontrol. The bulky benzyl (B1604629) group at the C4 position effectively shields one face of the Z-enolate, directing the incoming electrophile to the opposite side. wikipedia.org For instance, the alkylation of the N-propionyl derivative of (4R)-benzyl-2-oxazolidinone with allyl iodide has been shown to yield a diastereomeric ratio (d.r.) of 98:2. williams.edu While specific comparative data for the N-acetyl and N-butyryl derivatives under identical alkylation conditions is sparse, the general principle holds that increasing the steric bulk of the acyl group can enhance facial bias.

Table 1: Comparative Diastereoselectivity of N-Acyl Oxazolidinones in Asymmetric Reactions

N-Acyl GroupReaction TypeSubstrate / ElectrophileDiastereomeric Ratio (d.r.)Reference
N-PropionylAlkylationAllyl Iodide98:2 williams.edu
N-PropionylAldol ReactionBenzaldehyde>500:1 princeton.edu
N-AcetylAldol ReactionVarious AldehydesGenerally low / poor selectivity scielo.org.mx

This table illustrates the typical performance of different N-acyl groups. Direct comparison requires identical reaction conditions.

Comparative Efficacy with Alternative Chiral Auxiliary Classes

While Evans' oxazolidinones are broadly applicable, several other classes of chiral auxiliaries have been developed, each with its own advantages in specific contexts.

Camphorsultam Auxiliaries

Oppolzer's camphorsultam is a well-established chiral auxiliary derived from naturally occurring camphor. numberanalytics.com It has been successfully applied in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions. In certain instances, camphorsultam has been shown to be superior to oxazolidinones. For example, in the total synthesis of manzacidin B, the use of camphorsultam provided significant (2S,3R)-selectivity in a key step where an oxazolidinone auxiliary was less effective. wikipedia.org The rigid bicyclic structure of the sultam provides a well-defined steric environment that can lead to excellent stereochemical control.

Pseudoephedrine and Pseudoephenamine Auxiliaries

Myers' pseudoephedrine and the related pseudoephenamine serve as practical and efficient chiral auxiliaries, particularly for the asymmetric alkylation of enolates. numberanalytics.comnih.gov These auxiliaries are reacted with a carboxylic acid to form an amide. Deprotonation yields a stable, internally chelated lithium enolate that reacts with high facial selectivity. wikipedia.org A key advantage is that the auxiliary can often be cleaved under mild conditions to yield enantiomerically enriched carboxylic acids, aldehydes, ketones, or alcohols. harvard.edu

Recent studies have highlighted pseudoephenamine as a superior alternative, as it often provides equal or greater diastereoselectivities compared to pseudoephedrine, with significant improvements observed in reactions that form challenging quaternary stereocenters. nih.govharvard.edu Furthermore, amides derived from pseudoephenamine tend to be more crystalline, facilitating purification. nih.gov

Sulfur-Based Chiral Auxiliaries

Sulfur-containing analogs of oxazolidinones, such as thiazolidinethiones and oxazolidinethiones, have emerged as a powerful class of chiral auxiliaries. sigmaaldrich.com Their most significant advantage is in asymmetric acetate (B1210297) aldol reactions, a transformation for which (N-Acetyl)-(4R)-benzyl-2-oxazolidinone is notoriously unselective. scielo.org.mx Sulfur-based auxiliaries, particularly N-acetyl thiazolidinethiones, have been shown to produce syn-aldol products with high diastereoselectivity when using titanium or boron enolates. scielo.org.mxnih.gov The ability of the thiocarbonyl group to coordinate with the Lewis acidic metal is believed to contribute to a more organized transition state, leading to the enhanced selectivity. scielo.org.mx For example, a tert-leucine-derived N-acetyl thiazolidinethione provides diastereomeric ratios ranging from 9.5:1 to over 100:1 in aldol reactions with various aldehydes. nih.gov

Table 2: Qualitative Comparison of Chiral Auxiliary Classes

Chiral Auxiliary ClassPrimary StrengthsLimitations Compared to this compound
Oxazolidinones (Propionyl, etc.) Excellent for syn-aldol reactions; broad utility. chem-station.comN-acetyl derivative is poorly selective in aldol reactions. scielo.org.mx
Camphorsultam High stereocontrol due to rigid structure; can be superior in specific cases. wikipedia.orgMay require different reaction optimization; less universally applied than oxazolidinones.
Pseudoephedrine/Pseudoephenamine Excellent for alkylations; mild cleavage to diverse products. nih.govPrimarily used for alkylations, less common for aldol reactions compared to oxazolidinones.
Sulfur-Based Auxiliaries Superior for N-acetyl aldol reactions where oxazolidinones fail. scielo.org.mxCan require specific Lewis acids (e.g., TiCl₄, Sn(OTf)₂); chemistry is less established than Evans auxiliaries.

Strategies for Enhancing Practicality and Efficiency

A key consideration for the industrial application of chiral auxiliaries is their cost, ease of use, and recoverability. Several strategies have been developed to improve the practicality and efficiency of oxazolidinone auxiliaries.

One major advancement is the development of polymer-supported auxiliaries . By anchoring the oxazolidinone scaffold to a solid support, such as a Wang resin, the auxiliary can be easily recovered by simple filtration after the reaction and cleavage of the product. This approach enables the recycling of the expensive chiral auxiliary, significantly improving process economics. Successful recovery and recycling of a polymer-supported Evans-type auxiliary have been demonstrated without loss of stereoselectivity in subsequent reactions. researchgate.net

Another powerful technique is the use of fluorous tags . A perfluoroalkyl chain is attached to the oxazolidinone, rendering it highly soluble in fluorous solvents. illinois.edu This allows for a "fluorous solid-phase extraction" (F-SPE) purification, where the tagged auxiliary and its adducts are selectively retained on a fluorous silica (B1680970) column while non-fluorous reagents and byproducts are washed away. nih.govumanitoba.ca This strategy dramatically simplifies purification and facilitates the recovery of the auxiliary. nih.gov

Finally, optimizing the reaction conditions for attaching and removing the auxiliary can enhance practicality. Traditional acylation methods often require strong bases like n-butyllithium at very low temperatures. Milder methods using acyl transfer catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), allow the acylation to proceed at room temperature, simplifying the operational setup. williams.edu

Emerging Applications and Unexplored Reactivity Patterns

While the role of this compound in asymmetric alkylation and aldol reactions is well-established, ongoing research continues to uncover new applications and reactivity patterns.

Expansion of Reaction Scope: The utility of N-acyl oxazolidinones has been extended beyond traditional enolate chemistry. They have proven effective in controlling stereochemistry in Diels-Alder reactions, 1,4-conjugate (Michael) additions, and cyclopropanations. thieme-connect.com Recent work has demonstrated their use in cascade reactions, where an initial auxiliary-controlled aldol reaction sets a stereocenter that then directs a subsequent intramolecular Diels-Alder reaction, rapidly building molecular complexity. thieme-connect.comresearchgate.net

Novel Substrates and Transformations: Research is expanding to include substrates beyond simple N-acyl derivatives. The development of methods using N-alkenyl, N-allenyl, and N-alkynyl oxazolidinones opens new avenues for stereocontrolled synthesis. researchgate.net Furthermore, N-acyloxazolidinones have been employed as precursors for silylketenimides in enantioselective copper-catalyzed α-arylation reactions, demonstrating their adaptability to transition metal catalysis. acs.org Their use in radical reactions, such as atom-transfer additions, is another area of active exploration. researchgate.net

Latent Functional Group Equivalents: The N-acyl oxazolidinone moiety can serve as a latent equivalent for other functional groups. For example, selective reduction of the exocyclic imide carbonyl can yield stable N-(α-hydroxyalkyl) derivatives, which act as masked aldehydes that can be revealed under basic conditions. ox.ac.uk This strategy provides an alternative to traditional aldehyde synthesis and handling.

The continued exploration of these and other novel transformations promises to further solidify the position of this compound and its derivatives as indispensable tools in the art of asymmetric synthesis.

Integration with Catalytic Asymmetric Methods

The use of chiral auxiliaries, such as this compound, has been a cornerstone of asymmetric synthesis, providing reliable and predictable stereochemical control. researchgate.net However, the field has seen a significant shift towards catalytic asymmetric methods, which are often considered more elegant and efficient due to the use of substoichiometric amounts of a chiral catalyst. williams.edu This section explores the integration and evolution of Evans' oxazolidinone auxiliary-based methodologies with these catalytic approaches.

While chiral auxiliary-based methods and catalytic asymmetric synthesis are often presented as distinct strategies, there are instances where they can be used in concert or where the principles of auxiliary control have informed the development of catalytic systems. For many transformations, the reliability and broad substrate scope of chiral auxiliaries remain crucial. researchgate.net

A key area of research has been the development of reactions where a catalytic amount of a chiral Lewis acid is used to induce diastereoselectivity in reactions of substrates bearing a chiral auxiliary. This approach can enhance the stereochemical control exerted by the auxiliary, leading to higher diastereomeric excesses than with the auxiliary alone.

Furthermore, the robust and well-understood stereochemical models for reactions involving this compound have provided a valuable platform for testing new catalytic systems. By comparing the results of a new catalytic method to the established outcomes with the Evans auxiliary, researchers can benchmark the effectiveness of their catalysts.

The ultimate goal in this area is to develop truly catalytic versions of the highly reliable reactions controlled by stoichiometric auxiliaries. This involves designing catalysts that can mimic the steric and electronic environment provided by the oxazolidinone auxiliary, thus transferring chirality to the substrate with high fidelity but without the need for covalent attachment and subsequent removal of the auxiliary.

Table 1: Comparison of Stoichiometric Auxiliary and Catalytic Asymmetric Approaches

FeatureStoichiometric Auxiliary (e.g., Evans Oxazolidinone)Catalytic Asymmetric Method
Chiral Source Stoichiometric amounts of the covalently bonded auxiliary are required.Substoichiometric (catalytic) amounts of a chiral catalyst are used.
Generality Often applicable to a wide range of substrates. williams.eduCan be highly substrate-specific. williams.edu
Predictability Stereochemical outcome is generally highly predictable. researchgate.netwilliams.eduPredictability can vary depending on the catalyst and substrate.
Atom Economy Lower, due to the incorporation and removal of the auxiliary.Higher, as the chiral source is not consumed in the reaction.
Purification Products are diastereomers, which are often easier to separate. wikipedia.orgProducts are enantiomers, which may require chiral chromatography for separation. williams.edu
Cost Can be higher due to the cost of the auxiliary and additional synthetic steps. wikipedia.orgPotentially lower, especially on a large scale, due to catalyst turnover.

Green Chemistry Perspectives in Oxazolidinone Auxiliary Use

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. When viewed through this lens, the use of stoichiometric chiral auxiliaries like this compound presents both challenges and opportunities.

A primary drawback from a green chemistry perspective is the inherently lower atom economy of auxiliary-based methods. The auxiliary, which often has a significant molecular weight, is introduced in a stoichiometric amount and must be removed in a separate step, generating additional waste. wikipedia.org This contrasts with catalytic methods where a small amount of catalyst can generate a large amount of product.

However, the high diastereoselectivity often achieved with Evans auxiliaries can reduce the need for extensive purification, which in turn can minimize solvent use and waste generation. Furthermore, the development of efficient methods for the recovery and recycling of the chiral auxiliary is a key focus in making these processes greener. Oxazolidinone auxiliaries are known to be recyclable under mild conditions, which enhances their commercial and environmental viability.

The cycloaddition of carbon dioxide with aziridines represents a highly atom-economical route to oxazolidinones. researchgate.net This method utilizes a renewable C1 source and proceeds with 100% atom economy, offering a greener alternative to traditional synthetic methods. researchgate.net

Table 2: Green Chemistry Metrics for Chiral Auxiliary Use

Green Chemistry PrincipleApplication to Oxazolidinone AuxiliariesResearch Directions
Atom Economy A significant challenge due to the stoichiometric nature of the auxiliary.Development of catalytic alternatives; use of lighter auxiliaries.
Waste Prevention High diastereoselectivity can minimize purification waste.Optimization of reaction conditions to reduce byproducts.
Catalysis The auxiliary itself is not catalytic, but can be used with catalytic reagents.Designing catalysts that mimic the function of the auxiliary.
Benign Solvents & Reagents Efforts are being made to use greener solvents and reagents in synthesis and reactions.Exploring solvent-free reactions or the use of bio-based solvents.
Design for Degradation The biodegradability of the auxiliary and its byproducts is a consideration.Designing auxiliaries that degrade into non-harmful substances.
Renewable Feedstocks Auxiliaries can be synthesized from renewable sources like amino acids. guidechem.comUtilizing CO2 as a feedstock for oxazolidinone synthesis. researchgate.net
Reduce Derivatives The attachment and removal of the auxiliary represents additional synthetic steps.Developing methods for in-situ generation or direct catalytic use.
Real-time Analysis Monitoring reactions to optimize yield and minimize waste.Implementing process analytical technology in auxiliary-based syntheses.
Safer Chemistry Improving the safety of the synthesis of the auxiliary itself. guidechem.comReplacing hazardous reagents with safer alternatives.
Energy Efficiency Reactions are often conducted under mild conditions.Developing reactions that proceed at ambient temperature and pressure.

Q & A

Basic Research Questions

Q. What is the role of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone in stereoselective synthesis?

  • Answer : This compound acts as a chiral auxiliary to control stereochemistry in asymmetric reactions, particularly in forming lithium enolates. For example, in the synthesis of Belactosin A, the (4R)-benzyl-2-oxazolidinone scaffold stabilizes the enolate intermediate, enabling stereoselective chlorination (yield: 79%) via chelation control . The auxiliary directs β-ketoimide formation, ensuring high enantiomeric excess (e.g., 55% yield in iodocyclization steps) . Methodologically, the auxiliary is introduced via acylation of the substrate with oxazolidinone under basic conditions (e.g., BuLi at –78°C).

Q. How is the stereochemical integrity of intermediates maintained during reactions involving this oxazolidinone?

  • Answer : The rigid oxazolidinone ring enforces conformational control, as seen in the synthesis of tosylate intermediates. For instance, the titanium enolate derived from (4R)-benzyl-2-oxazolidinone reacts with s-trioxane to form cyclic ethers with 2,4-diastereoselectivity, preserving stereochemistry through chelated transition states . Analytical techniques like 1H^1H NMR coupling constants and X-ray crystallography are critical for verifying stereochemical outcomes .

Advanced Research Questions

Q. What experimental strategies optimize enolate formation using this compound?

  • Answer : Key factors include:

  • Temperature : Reactions at –78°C (e.g., with BuLi) minimize side reactions and enhance enolate stability .
  • Base selection : Strong, non-nucleophilic bases (e.g., LiN(SiMe3_3)2_2) improve enolate generation efficiency .
  • Solvent effects : Low-polarity solvents (e.g., CCl4_4) favor chelation-controlled pathways .
  • Table : Comparison of reaction conditions from literature:
StepBaseSolventTemp (°C)Yield (%)Ref.
Enolate formationBuLiTHF–7879[1]
IodocyclizationLiN(SiMe3_3)2_2CCl4_4–78→2055[4]

Q. How can researchers resolve contradictions in stereochemical outcomes when using this auxiliary?

  • Answer : Discrepancies may arise from competing chelation vs. non-chelation pathways. To resolve these:

  • Vary reaction conditions : Test polar vs. nonpolar solvents to shift equilibrium between transition states.
  • Spectroscopic analysis : Use NOE NMR experiments or X-ray crystallography to confirm spatial arrangements .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict favored transition states based on steric/electronic effects .

Q. What analytical techniques confirm the structural and stereochemical purity of oxazolidinone-derived products?

  • Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify diastereotopic protons and confirm regiochemistry (e.g., benzyl protons split into multiplets due to chiral environment) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of acetyl or benzyl groups) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in azidoproline studies .

Q. How does the electronic nature of the oxazolidinone auxiliary influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing acetyl group increases the electrophilicity of the carbonyl, enhancing enolate stability. Fluorinated analogs (e.g., perfluorooctyl-substituted oxazolidinones) show altered reactivity due to increased electron deficiency, improving yields in radical-mediated reactions . Comparative studies using Hammett parameters or DFT can quantify electronic effects .

Methodological Challenges and Solutions

Q. What are the limitations of this compound in large-scale syntheses?

  • Answer :

  • Scalability : Low-temperature reactions (–78°C) require specialized equipment (e.g., cryogenic reactors). Alternatives like flow chemistry may improve scalability .
  • Auxiliary removal : Hydrolysis with LiOH/H2_2O2_2 (92% yield) is efficient but generates stoichiometric waste. Enzymatic cleavage (e.g., lipases) offers greener alternatives but requires optimization .

Q. How does this auxiliary compare to Evans’ oxazolidinones in terms of stereocontrol?

  • Answer : The (4R)-benzyl group provides greater steric bulk than Evans’ (4S)-phenyl group, favoring bulky substrates. For example, in β-lactam syntheses, the benzyl moiety reduces racemization by shielding the reactive site. Direct comparisons using %ee data from HPLC or chiral shift reagents are recommended .

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